4-(2,2,2-Trifluoroethoxy)benzoic acid
Overview
Description
4-(2,2,2-Trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to a benzoic acid moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s commonly used as an intermediate in the production of various pesticides , suggesting that its targets could be specific enzymes or proteins in pests.
Mode of Action
As an intermediate in pesticide production, it’s likely that it interacts with its targets to inhibit their function, leading to the death of the pests .
Biochemical Pathways
Given its use in pesticide production, it’s plausible that it affects pathways crucial for the survival of pests .
Result of Action
Given its use in pesticide production, it’s likely that its action results in the death of pests .
Biochemical Analysis
Biochemical Properties
4-(2,2,2-Trifluoroethoxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity. For instance, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the cell’s metabolic state. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cell’s response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding interaction is often facilitated by the trifluoroethoxy group, which can form hydrogen bonds and hydrophobic interactions with the target biomolecule. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites . These metabolites can have different biochemical properties and effects on cells. In in vitro and in vivo studies, the temporal effects of this compound are monitored to assess its stability and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels within the cell. Understanding the metabolic pathways affected by this compound is essential for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for understanding its specific effects on cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are commonly used.
Esterification: Acid catalysts like sulfuric acid are often employed.
Reduction: Lithium aluminum hydride or borane complexes are typical reducing agents.
Major Products Formed
Substitution: Various substituted benzoic acids.
Esterification: Esters of this compound.
Reduction: 4-(2,2,2-Trifluoroethoxy)benzyl alcohol.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Employed in the development of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Aminomethyl)benzoic acid
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
Uniqueness
4-(2,2,2-Trifluoroethoxy)benzoic acid is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWBYMLSQLQXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396093 | |
Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27914-56-3 | |
Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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